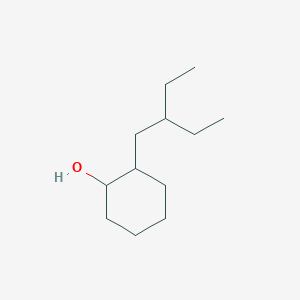

2-(2-Ethylbutyl)cyclohexanol

Description

Contextual Significance of Cyclohexanol (B46403) Derivatives in Organic Chemistry

Cyclohexanol and its derivatives are fundamental building blocks in organic synthesis. ontosight.ai They serve as crucial intermediates in the production of a variety of chemicals, including solvents, plastics, and pharmaceuticals. chemicalbook.com For instance, cyclohexanol is a key precursor in the manufacturing of adipic acid and caprolactam, which are essential for the production of Nylon-6 and Nylon-6,6. chemicalbook.com The versatility of cyclohexanol derivatives stems from the reactivity of the hydroxyl group, which can undergo oxidation to form cyclohexanones, esterification to create plasticizers, and dehydration to yield cyclohexenes. wikipedia.org The broad utility of these compounds underscores the importance of studying specific derivatives like 2-(2-Ethylbutyl)cyclohexanol.

Historical Perspective on the Study of Branched Cyclohexanols

The study of substituted cyclohexanols has a long history in organic chemistry, driven by the desire to understand the influence of substituent groups on the reactivity and properties of the cyclohexane (B81311) ring. Research has often focused on the stereochemical outcomes of reactions involving these compounds. Early studies laid the groundwork for understanding the conformational preferences of substituted cyclohexanes, concepts that are now fundamental to modern organic chemistry. The investigation of various alkyl-substituted cyclohexanols has provided valuable insights into reaction mechanisms and stereoselectivity.

Current Research Landscape and Academic Relevance of this compound

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader class of branched cyclohexanols continues to be an area of active investigation. Current research often involves the development of new synthetic methodologies and the exploration of their potential applications. For example, recent studies have explored the photocatalytic oxidation of cyclohexane to produce cyclohexanol and cyclohexanone, aiming for more efficient and sustainable industrial processes. mdpi.com The study of asymmetrically substituted cyclohexanols is also relevant in the context of developing chiral catalysts and understanding stereoselective reactions. acs.org Although direct research on this compound may be limited, its structural features make it a relevant molecule for studies within these broader research themes.

Stereochemical Considerations and Isomerism in Substituted Cyclohexanols

The structure of this compound presents interesting stereochemical aspects. The presence of two chiral centers, at the carbon bearing the hydroxyl group (C-1) and the carbon bearing the 2-ethylbutyl group (C-2), means that the compound can exist as multiple stereoisomers. These isomers can be broadly classified as diastereomers (cis and trans) and enantiomers.

The cis isomer has both the hydroxyl group and the 2-ethylbutyl group on the same side of the cyclohexane ring, while the trans isomer has them on opposite sides. Each of these diastereomers is also chiral and can exist as a pair of enantiomers. The spatial arrangement of these substituents significantly influences the molecule's physical and chemical properties. The study of stereoisomerism in substituted cyclohexanols is crucial for understanding their interactions in biological systems and for the synthesis of enantiomerically pure compounds. Research on related substituted cyclohexanols, such as 2-tert-butylcyclohexanol, has extensively explored the distinct properties and reactivity of its cis and trans isomers. nist.govfda.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C12H24O |

| Molecular Weight | 184.32 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents, limited solubility in water |

Note: Data sourced from available chemical supplier information. cymitquimica.com

Synthetic Methodologies for this compound and Related Analogs

The synthesis of this compound, a disubstituted cycloalkane, involves a series of strategic organic transformations. The methodologies for its preparation and the synthesis of its analogs primarily revolve around the formation of the crucial carbon-carbon bond at the cyclohexane ring, followed by functional group interconversions to yield the final alcohol product. Furthermore, stereoselective approaches are employed to control the spatial orientation of the substituents, leading to specific isomers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethylbutyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-3-10(4-2)9-11-7-5-6-8-12(11)13/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPIKQAQDBSXHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289377 | |

| Record name | 2-(2-Ethylbutyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7146-78-3 | |

| Record name | NSC60570 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Ethylbutyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ETHYLBUTYL)-1-CYCLOHEXANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Pathways of 2 2 Ethylbutyl Cyclohexanol

Alcohol Functionality Reactivity

The hydroxyl (-OH) group is the most reactive site on the 2-(2-ethylbutyl)cyclohexanol molecule. Its reactivity is characteristic of a secondary alcohol, influenced by the steric hindrance presented by the adjacent ethylbutyl and cyclohexane (B81311) ring substituents.

Esterification: this compound can be converted to its corresponding esters through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. These reactions are typically catalyzed by an acid. A classic example is the Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. The use of more reactive acylating agents, such as acetyl chloride or acetic anhydride, can produce the corresponding acetate (B1210297) ester under milder conditions, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This process involves the initial deprotonation of the alcohol with a strong base, such as sodium hydride, to form the more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding ether. The reaction's efficiency can be influenced by steric hindrance around the hydroxyl group.

Table 1: Examples of Esterification and Etherification Products

| Reactant | Reagent | Product Name | Product Structure |

| This compound | Acetic Anhydride | 2-(2-Ethylbutyl)cyclohexyl acetate | (Structure of the acetate ester) |

| This compound | Sodium Hydride, then Methyl Iodide | 1-(2-Ethylbutyl)-2-methoxycyclohexane | (Structure of the methyl ether) |

The secondary alcohol group of this compound can be oxidized to form the corresponding ketone, 2-(2-ethylbutyl)cyclohexanone. A variety of oxidizing agents can accomplish this transformation. Common laboratory reagents for this purpose include chromate-based compounds like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (chromium trioxide in sulfuric acid). Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO), offers a milder alternative for this conversion.

Further oxidation of the resulting ketone to a carboxylic acid is not possible without breaking the carbon-carbon bonds of the cyclohexane ring. Such a transformation would require harsh oxidative conditions that would lead to the cleavage of the ring.

Table 2: Oxidation Products of this compound

| Reactant | Oxidizing Agent | Product |

| This compound | Pyridinium Chlorochromate (PCC) | 2-(2-Ethylbutyl)cyclohexanone |

| This compound | Jones Reagent | 2-(2-Ethylbutyl)cyclohexanone |

The acid-catalyzed dehydration of this compound results in the formation of a mixture of alkenes. This elimination reaction involves the removal of the hydroxyl group and a proton from an adjacent carbon atom. According to Zaitsev's rule, the major product is typically the more substituted, and therefore more stable, alkene. In this case, the primary products would be 1-(2-ethylbutyl)cyclohexene and 3-(2-ethylbutyl)cyclohexene. The reaction is commonly carried out by heating the alcohol in the presence of a strong acid such as sulfuric acid or phosphoric acid.

Cyclohexane Ring Transformations

While reactions involving the alcohol functionality are more common, the cyclohexane ring of this compound can also undergo transformations, though these often require more vigorous reaction conditions.

The cleavage of the cyclohexane ring in this compound is a challenging transformation that necessitates harsh oxidative conditions. Strong oxidizing agents like potassium permanganate (B83412) or nitric acid under forcing conditions can lead to the oxidative cleavage of the ring, resulting in the formation of dicarboxylic acids. For instance, the oxidation could potentially yield derivatives of adipic acid, though the complexity of the starting material makes a mixture of products likely.

Introducing new functional groups onto the cyclohexane ring, while leaving the hydroxyl group intact, would typically involve protecting the alcohol functionality first. After protection (for example, as a silyl (B83357) ether), free-radical halogenation could introduce a halogen atom at various positions on the ring, which could then be used in subsequent substitution or elimination reactions to create a wider array of derivatives. The regioselectivity of such a halogenation would likely be low, leading to a mixture of isomers.

Application as a Chemical Intermediate in Complex Molecule Synthesis

This compound, an organic compound featuring a cyclohexanol (B46403) ring substituted with a 2-ethylbutyl group, is recognized for its potential as an intermediate in chemical synthesis. Current time information in Bangalore, IN. Its structure, containing both a reactive hydroxyl (-OH) group and a non-polar hydrocarbon backbone, allows for a range of chemical transformations. The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation, while the cyclohexane ring provides a scaffold for constructing more complex molecular architectures.

While its role as a synthetic intermediate is generally understood, specific, detailed applications in the synthesis of complex molecules are not widely documented in publicly available scientific literature.

A comprehensive review of scientific databases and patent literature did not yield specific examples or detailed research findings on the application of this compound as a direct precursor in the total synthesis of natural products. While the broader class of cyclohexanol derivatives is utilized in various synthetic strategies, research focusing specifically on the derivatization of this compound for this purpose is not apparent. The synthesis of many natural products often involves the use of related cyclic alcohols or employs distinct synthetic pathways, such as [2+2] cycloaddition reactions to form cyclobutane-containing natural products. nih.govkib.ac.cn However, direct evidence linking this compound to these specific synthetic routes is absent in the reviewed literature.

Similarly, there is a notable lack of specific, documented research on the use of this compound as a monomer or building block for creating polymer architectures. The development of new polymers often utilizes bifunctional monomers to achieve chain growth. While the hydroxyl group of this compound could, in principle, be used as a reactive site for polymerization (for example, in the synthesis of polyesters or polyurethanes), no dedicated studies or patents detailing such an application for this specific compound were identified. The current research on novel polymer building blocks tends to focus on other structures, including biorenewable diacids and furan-based compounds.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationstackexchange.com

NMR spectroscopy serves as the cornerstone for determining the precise structure of 2-(2-Ethylbutyl)cyclohexanol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular architecture can be assembled. One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon skeleton and the placement of protons.

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups.

In the ¹H NMR spectrum of this compound, the proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to appear as a deshielded multiplet. The protons of the cyclohexane (B81311) ring would produce a complex series of overlapping signals in the upfield region, while the protons of the 2-ethylbutyl side chain would present characteristic signals, including triplets and sextets/multiplets for the methyl and methylene (B1212753) groups, respectively.

The ¹³C NMR spectrum complements this by showing a distinct signal for each unique carbon atom. The carbon atom bonded to the hydroxyl group (C-OH) would have a chemical shift in the range typical for alcohols (approximately 65-85 ppm). The other carbons of the cyclohexane ring and the ethylbutyl side chain would resonate at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CHOH) | 3.4 - 4.0 (m) | 70 - 75 |

| C2 (-CH-) | 1.2 - 1.6 (m) | 45 - 50 |

| C3, C4, C5, C6 (ring -CH₂) | 1.0 - 2.0 (m) | 24 - 35 |

| C1' (-CH-) | 1.1 - 1.5 (m) | 40 - 45 |

| C2', C1'' (-CH₂-) | 1.1 - 1.4 (m) | 25 - 30 |

| C3', C1''' (-CH₃) | 0.8 - 1.0 (t) | 10 - 15 |

While 1D NMR identifies the types of protons and carbons present, 2D NMR experiments are crucial for establishing the connectivity between them. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would show correlations between the H1 proton and the adjacent ring protons on C2 and C6. It would also map the entire spin system of the 2-ethylbutyl side chain, showing correlations from the methyl protons to the adjacent methylene protons, and so on.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). youtube.comprinceton.edu An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal, confirming the C-H bond framework of the molecule. For example, the proton signal at ~3.4-4.0 ppm would show a cross-peak with the carbon signal at ~70-75 ppm, confirming the location of the hydroxyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). youtube.comyoutube.com HMBC is vital for piecing together the entire molecular structure, especially around quaternary carbons or across heteroatoms. Key correlations for confirming the structure of this compound would include cross-peaks between the protons of the ethyl group and the carbons of the butyl chain, and between the C2 proton of the ring and the carbons of the attached side chain.

NMR spectroscopy can also provide insight into the stereochemistry of cyclic compounds like this compound, specifically the cis or trans relationship between the hydroxyl and the 2-ethylbutyl substituents. This is primarily achieved by analyzing the coupling constants (³JHH) of the proton on the hydroxyl-bearing carbon (H1). stackexchange.com

In a cyclohexane chair conformation, the coupling constant between adjacent axial-axial protons is typically large (10-13 Hz), whereas axial-equatorial and equatorial-equatorial couplings are much smaller (2-5 Hz). By carefully analyzing the multiplicity and measuring the coupling constants of the H1 signal, one can deduce its orientation (axial or equatorial). This information, combined with an understanding of steric preferences (large groups like 2-ethylbutyl prefer an equatorial position), allows for the assignment of the relative stereochemistry of the molecule. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysisstackexchange.comprinceton.educhemicalbook.com

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule. For this compound (C₁₂H₂₄O, Molecular Weight: 184.32 g/mol ), the molecular ion peak (M⁺) would be observed at m/z = 184.

Common fragmentation pathways for substituted cyclohexanols include:

Loss of Water: A prominent peak corresponding to the loss of a water molecule from the molecular ion ([M-H₂O]⁺) is expected at m/z = 166.

Alpha-Cleavage: Cleavage of the bond between C1 and C2, leading to the loss of the 2-ethylbutyl side chain.

Ring Cleavage: Fragmentation of the cyclohexane ring itself.

Table 2: Predicted Key Fragments in the EI-MS of this compound

| m/z Value | Proposed Fragment |

| 184 | [C₁₂H₂₄O]⁺ (Molecular Ion) |

| 166 | [C₁₂H₂₂]⁺ (Loss of H₂O) |

| 99 | [C₆H₁₁O]⁺ (Cleavage at C1-C2) |

| 83 | [C₆H₁₁]⁺ (Cyclohexenyl cation) revisely.com |

| 57 | [C₄H₉]⁺ (tert-Butyl cation rearrangement or side-chain fragment) |

High-Resolution Mass Spectrometry measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm its molecular formula as C₁₂H₂₄O.

The theoretical exact mass of C₁₂H₂₄O is 184.1827 Da. An experimental HRMS measurement yielding a value extremely close to this would definitively validate the molecular formula, distinguishing it from other possible formulas that have the same nominal mass (e.g., C₁₁H₂₀O₂).

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules. In an MS/MS experiment, the molecular ion or a specific fragment ion of this compound is selected and subjected to collision-induced dissociation (CID), generating a series of product ions. The resulting fragmentation pattern provides detailed information about the molecule's connectivity.

For alcohols like this compound, characteristic fragmentation pathways include the loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at [M-18]⁺. youtube.com Another common fragmentation is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. youtube.comlibretexts.org In the case of this compound, this could lead to the loss of the ethylbutyl side chain or cleavage within the cyclohexane ring.

Table 1: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |

| 184 | Loss of water | 166 | 18 (H₂O) |

| 184 | α-cleavage (loss of ethylbutyl radical) | 99 | 85 (C₆H₁₃) |

| 184 | Cleavage of the ethylbutyl side chain | 127 | 57 (C₄H₉) |

Note: The m/z values are based on the nominal mass of the most abundant isotopes.

The analysis of these fragmentation patterns allows for the unambiguous confirmation of the presence of the hydroxyl group and the specific arrangement of the alkyl substituents on the cyclohexanol (B46403) core. researchgate.net

Data Processing and Annotation Using Advanced Computational Methods for MS Spectra

The interpretation of complex MS and MS/MS spectra can be significantly enhanced by advanced computational methods. researchgate.net Software tools can predict fragmentation patterns based on the proposed structure of this compound. nih.gov These in-silico generated spectra can then be compared with the experimental data to validate the structural assignment.

Machine learning algorithms are increasingly being used to analyze mass spectrometry data. rsc.org These models can be trained on large databases of known compounds to recognize specific fragmentation patterns associated with certain structural motifs. nih.gov For a molecule like this compound, such tools could help in rapidly identifying the compound in a complex mixture or in distinguishing it from its isomers based on subtle differences in their mass spectra.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. researchgate.netelsevierpure.com For this compound, the most prominent features in its IR and Raman spectra would be characteristic of the hydroxyl (-OH) and alkyl (C-H) groups.

The O-H stretching vibration of the alcohol group typically appears as a broad and intense band in the IR spectrum, in the range of 3200-3600 cm⁻¹. libretexts.org The broadness of this peak is due to hydrogen bonding. The C-O stretching vibration is expected to be observed in the 1000-1200 cm⁻¹ region. The C-H stretching vibrations of the ethylbutyl and cyclohexyl groups will give rise to strong absorptions in the 2850-3000 cm⁻¹ range.

Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. researchgate.net The C-C bond vibrations within the cyclohexane ring and the alkyl side chain would be more prominent in the Raman spectrum.

Table 2: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H | Stretching | 3200-3600 (broad) | IR |

| C-H (sp³) | Stretching | 2850-3000 | IR, Raman |

| C-O | Stretching | 1000-1200 | IR |

| C-C | Stretching | 800-1200 | Raman |

The combined use of IR and Raman spectroscopy allows for a comprehensive identification of the functional groups present in this compound. mdpi.com

Chiroptical Spectroscopy for Absolute Configuration Determination

This compound possesses multiple stereocenters, leading to the existence of several stereoisomers. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of these chiral molecules. ens-lyon.fr

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores in the molecule. beilstein-journals.org While this compound lacks a strong chromophore, the hydroxyl group can be derivatized with a chromophoric group to enhance the ECD signal.

The experimental ECD spectrum can be compared with the theoretically calculated spectra for all possible stereoisomers. beilstein-journals.org A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the molecule. The conformational flexibility of the cyclohexyl ring and the ethylbutyl side chain must be taken into account during the computational modeling to obtain accurate results. unibo.it

Optical Rotatory Dispersion (ORD) Measurements

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign and magnitude of the Cotton effect, is characteristic of a specific enantiomer. Similar to ECD, ORD can be used to determine the absolute configuration of chiral molecules by comparing the experimental data with that of known standards or with theoretical predictions.

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its various stereoisomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

For the separation of the diastereomers of this compound, conventional achiral stationary phases can be used in both GC and HPLC. However, the separation of enantiomers requires the use of a chiral stationary phase (CSP). ntu.edu.sg Chiral GC columns, often based on cyclodextrin (B1172386) derivatives, can effectively separate the enantiomers of volatile chiral compounds. ntu.edu.sg Similarly, chiral HPLC columns, which contain a chiral selector as the stationary phase, are widely used for the analytical and preparative separation of enantiomers. ntu.edu.sg The choice of the appropriate chiral stationary phase and chromatographic conditions is critical for achieving successful enantioseparation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. This method provides exceptional separation efficiency and definitive molecular identification based on mass-to-charge ratio.

The analysis of this compound by GC-MS typically involves its introduction into a heated injection port, vaporization, and subsequent separation on a capillary column. The choice of the column's stationary phase is critical; non-polar or mid-polar phases, such as those based on polysiloxanes (e.g., 5% phenyl-methylpolysiloxane), are commonly used for the separation of alkyl-substituted cyclohexanols.

Upon elution from the GC column, the analyte enters the mass spectrometer, where it undergoes ionization, most commonly by electron impact (EI). The resulting molecular ion and its subsequent fragmentation pattern are characteristic of the compound's structure. For long-chain alkyl-substituted cyclohexanols, the mass spectrum is characterized by several key fragmentation pathways. A prominent feature is often the loss of a water molecule (H₂O), resulting in a significant peak at M-18 (where M is the molecular weight). Alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the oxygen-bearing carbon, is also a common fragmentation route, leading to the formation of stable carbocations. The fragmentation pattern will also show a series of hydrocarbon clusters separated by 14 mass units (CH₂), which is characteristic of the alkyl chain. nih.govwhitman.edulibretexts.orgwhitman.edu

Due to the presence of two chiral centers in this compound, multiple stereoisomers exist. While standard GC columns may not resolve all stereoisomers, the use of chiral columns can facilitate their separation, providing more detailed information about the isomeric composition of a sample.

A representative GC-MS analysis of a compound with a similar structure, such as a long-chain secondary alcohol, would exhibit the following characteristics:

| Parameter | Value/Description |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature of 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Injector Temperature | 250°C |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 40-450 |

| Expected Retention Time | Dependent on the specific isomer, but typically in the mid-to-late region of the chromatogram |

| Hypothetical m/z | Relative Intensity (%) | Plausible Fragment Identity |

| 180 | 5 | [M-H₂O]⁺ (Loss of water) |

| 167 | 15 | [M-CH₃-H₂O]⁺ |

| 139 | 40 | Alpha-cleavage fragment |

| 97 | 65 | Cyclohexyl ring fragment |

| 83 | 100 | Alkyl chain fragment (base peak) |

| 57 | 80 | C₄H₉⁺ fragment |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique for the separation and quantification of compounds that may not be sufficiently volatile or stable for GC analysis. For a non-polar compound like this compound, reversed-phase HPLC is the most suitable approach. helixchrom.comresearchgate.netrsc.org

In reversed-phase HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. For the separation of alkyl-substituted cyclohexanols, C8 or C18 (octyl or octadecylsilane) bonded silica (B1680970) columns are commonly employed. researchgate.netnih.govresearchgate.net The retention of this compound on such a column is primarily governed by hydrophobic interactions between the alkyl and cyclohexyl moieties of the molecule and the non-polar stationary phase.

The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. sigmaaldrich.com A gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is often used to effectively separate compounds with a range of polarities and to ensure that more retained compounds like this compound elute with good peak shape in a reasonable time. The separation of closely related isomers can be challenging and may require optimization of the mobile phase composition, temperature, and choice of stationary phase. rsc.orgnacalai.comchromforum.org Phenyl-based stationary phases can sometimes offer alternative selectivity for isomers due to π-π interactions. helixchrom.comchromforum.org

Detection is typically achieved using a UV detector, although this compound lacks a strong chromophore. Therefore, detection might be performed at a low wavelength (e.g., around 200 nm), or a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) could be employed.

A representative HPLC method for the analysis of this compound would be as follows:

| Parameter | Value/Description |

| HPLC Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Start at 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV at 200 nm or Refractive Index (RI) |

| Injection Volume | 10 µL |

| Compound | Hypothetical Retention Time (min) | Notes |

| This compound (Isomer 1) | 15.2 | The elution order of isomers will depend on subtle differences in their polarity and interaction with the stationary phase. |

| This compound (Isomer 2) | 15.8 | Longer retention times correspond to greater hydrophobicity. |

Advanced Applications in Research and Development

Role in Material Science and Polymer Chemistry

Detailed investigations into the role of 2-(2-Ethylbutyl)cyclohexanol in material science and polymer chemistry have not been extensively reported in peer-reviewed literature.

Monomer or Intermediate in Polymer Synthesis

There is currently no available scientific literature that describes the use of this compound as a monomer or a direct intermediate in the synthesis of polymers. While alcohols, in general, can serve as initiators or chain transfer agents in certain polymerization reactions, or be functionalized to create polymerizable monomers, no such specific applications have been documented for this particular compound.

Chemical Biology and Medicinal Chemistry Research (excluding clinical data)

The application of this compound in the realms of chemical biology and medicinal chemistry appears to be largely unexplored in published research.

Precursors for Bioactive Molecule Synthesis

A thorough search of chemical and life science databases does not yield any instances of this compound being used as a precursor for the synthesis of known bioactive molecules. While its structure contains a hydroxyl group and a flexible alkyl chain that could theoretically be modified, there are no documented synthetic pathways originating from this compound that lead to molecules with established biological activity.

Probing Receptor Binding Affinities

There is no evidence in the scientific literature of this compound being utilized in studies to probe the binding affinities of receptors. Such studies typically involve compounds with known or hypothesized interactions with specific biological targets, and this particular chemical has not been identified in such a context.

Future Directions in 2 2 Ethylbutyl Cyclohexanol Research

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of synthesis methods that are not only efficient but also environmentally benign. For 2-(2-Ethylbutyl)cyclohexanol, research is anticipated to move beyond conventional synthetic pathways, which may rely on harsh reagents or produce significant waste streams. The focus will be on creating novel and sustainable routes that offer higher yields, improved atom economy, and a reduced environmental footprint.

Future research could explore several promising avenues:

Catalytic Hydrogenation of Substituted Phenols: A key direction involves the catalytic hydrogenation of corresponding alkyl-substituted phenols. This approach would require the development of highly selective and robust catalysts that can operate under mild conditions, minimizing energy consumption and by-product formation.

Biocatalysis: The use of enzymes or whole-cell systems as biocatalysts offers a green alternative for producing chiral alcohols with high stereoselectivity. Research could focus on identifying or engineering enzymes capable of converting a suitable precursor to this compound.

Flow Chemistry: Continuous flow reactors can offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. Developing a flow-based synthesis for this compound could lead to a more efficient and controlled manufacturing process. A patent for a related compound, 2-(4-tert-butyl phenoxy) cyclohexanol (B46403), involves the reaction of phenol (B47542) with epoxy cyclohexane (B81311) followed by alkylation, suggesting that multi-step syntheses could be streamlined in flow systems. google.com

Renewable Feedstocks: A long-term goal is the synthesis of cyclohexanol derivatives from renewable biomass sources instead of petroleum-based feedstocks like benzene (B151609) or cyclohexane. industrytoday.co.uk This would involve developing new catalytic pathways to convert bio-derived molecules into the target compound.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Research Challenges |

| Catalytic Hydrogenation | High potential for scalability and integration into existing chemical infrastructure. | Catalyst development (selectivity, longevity), optimization of reaction conditions (pressure, temperature). |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate specificity, process optimization and scale-up. |

| Flow Chemistry | Enhanced safety, precise process control, improved yield and purity, easy automation. | Reactor design, catalyst immobilization, handling of multi-phase reactions. |

| Renewable Feedstocks | Greatly improved sustainability, reduced reliance on fossil fuels. | Development of novel multi-step catalytic pathways, separation and purification from complex mixtures. |

In-depth Mechanistic Studies of Reactivity

A thorough understanding of the reactivity of this compound is fundamental to its potential applications. As a secondary alcohol, its hydroxyl group is the primary site of reactivity. msu.edu Future research will likely focus on detailed mechanistic studies of its key reactions, such as dehydration, oxidation, and substitution.

Key areas for mechanistic investigation include:

Dehydration Reactions: The acid-catalyzed dehydration of this compound can lead to the formation of different alkene isomers. In-depth studies using kinetic analysis and computational modeling could elucidate the reaction pathways, such as E1 or E2 mechanisms, and determine the factors controlling product selectivity (Zaitsev's rule). libretexts.orgrsc.org

Oxidation to Ketones: The oxidation of the secondary alcohol group to the corresponding ketone, 2-(2-Ethylbutyl)cyclohexanone, is a crucial transformation. Mechanistic studies could investigate various oxidizing agents, including novel metal-based catalysts, to understand the reaction intermediates and transition states, potentially revealing pathways to more efficient and selective oxidations. acs.org

Substitution Reactions: The conversion of the hydroxyl group into other functional groups (e.g., halides, esters) via nucleophilic substitution is another important reaction class. libretexts.org Mechanistic studies would aim to clarify whether these reactions proceed via S_N1 or S_N2 pathways, which is often dependent on the reaction conditions and the nature of the reagents. msu.edulibretexts.org This understanding is critical for controlling the stereochemical outcome of the reaction.

Table 2: Anticipated Reaction Mechanisms for this compound

| Reaction Type | Plausible Mechanism(s) | Key Factors to Investigate | Expected Products |

| Dehydration | E1 (via carbocation), E2 (concerted) | Acid strength, temperature, solvent polarity | Substituted cyclohexenes |

| Oxidation | Varies with oxidant (e.g., radical pathway, two-electron transfer) | Nature of the oxidant, presence of catalysts | 2-(2-Ethylbutyl)cyclohexanone |

| Substitution (to Alkyl Halide) | S_N1, S_N2 | Acid catalysis, nucleophile strength, leaving group stability | 1-Halo-2-(2-ethylbutyl)cyclohexane |

| Esterification | Fischer esterification, acylation | Acid/base catalysis, nature of the carboxylic acid/acylating agent | 2-(2-Ethylbutyl)cyclohexyl esters |

Advanced Spectroscopic Probes for Real-Time Analysis

To fully understand and control the synthesis and reactions of this compound, advanced analytical tools are required. Future research will benefit immensely from the application of sophisticated spectroscopic probes that allow for real-time, in-situ monitoring of chemical processes. southampton.ac.uk

Promising spectroscopic techniques include:

In-situ Raman Spectroscopy: Fiber-optic Raman probes can be directly immersed into a reaction vessel to monitor changes in chemical composition in real-time. horiba.comendress.com This technique is powerful for tracking the consumption of reactants, the formation of intermediates, and the appearance of products without the need for sampling, providing valuable kinetic and mechanistic data.

Process NMR Spectroscopy: Similar to Raman, in-situ NMR can provide detailed structural information about molecules directly in the reaction mixture, helping to identify transient intermediates and quantify product distributions.

Chiroptical Spectroscopy: Techniques like circular dichroism (CD) would be invaluable for studying enantioselective reactions, providing real-time information on the stereochemical course of a synthesis or transformation.

Fluorescence Probes: The development of custom fluorescent probes could enable the detection of specific reaction events or the presence of the target molecule at very low concentrations. cas.cnnih.gov These probes are designed to change their spectroscopic properties upon interaction with the analyte or a change in the chemical environment.

Table 3: Application of Advanced Spectroscopic Probes in this compound Research

| Spectroscopic Probe/Technique | Type of Information Provided | Potential Research Application |

| In-situ Raman Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products; vibrational/structural information. | Monitoring reaction kinetics of synthesis, dehydration, or oxidation; process analytical technology (PAT). endress.com |

| Process NMR Spectroscopy | Detailed molecular structure, identification of isomers and transient species, quantitative analysis. | Mechanistic elucidation of complex reaction pathways; stereochemical analysis. nih.gov |

| Chiroptical Spectroscopy (CD/VCD) | Enantiomeric excess, absolute configuration of chiral molecules. | Monitoring asymmetric synthesis and stereoselective reactions. |

| Custom Fluorescence Probes | Detection of specific functional groups or reaction events with high sensitivity. | High-throughput screening of catalysts; imaging chemical processes at interfaces. cas.cn |

Integrated Computational-Experimental Approaches for Property Prediction

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. nih.govresearchgate.net For this compound, an integrated approach can accelerate the discovery process by predicting properties and guiding experimental design, saving time and resources. acs.org

Future research will likely employ:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate a wide range of molecular properties, including optimized geometries, spectroscopic signatures (IR, NMR), and reaction energetics. rsc.org This can help in interpreting experimental spectra and understanding reaction mechanisms at a molecular level.

Molecular Dynamics (MD) Simulations: MD simulations can predict bulk properties such as density, viscosity, and miscibility with other solvents. They can also provide insights into the conformational flexibility of the molecule and its interactions in different environments.

Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, researchers can predict the properties of related compounds without synthesizing them, allowing for the virtual screening of large libraries of potential derivatives for specific applications.

This "wet lab/dry lab" approach allows for a continuous feedback loop where computational predictions are validated by experiment, and experimental results are rationalized and expanded upon by theory. nih.govresearchgate.net

Table 4: Integrated Computational-Experimental Workflow

| Research Phase | Computational Approach (In Silico) | Experimental Approach (In Vitro) |

| Molecular Properties | DFT calculations for geometry, vibrational frequencies (IR), and NMR chemical shifts. | Spectroscopic analysis (FTIR, NMR, Mass Spec) to confirm structure. |

| Reactivity Analysis | Calculation of reaction energy profiles, transition state structures, and activation energies. | Kinetic studies, product analysis (GC-MS), and isotopic labeling experiments. |

| Bulk Properties | Molecular Dynamics (MD) simulations to predict density, viscosity, and solvation behavior. | Physical property measurements (densitometry, viscometry, solubility tests). |

| Screening & Design | QSPR modeling and virtual screening of derivatives for desired properties. | Synthesis and testing of the most promising candidates identified computationally. |

Exploration of New Application Areas in Emerging Technologies

While this compound may find use as an intermediate or a specialty solvent, future research should also explore its potential in more advanced and emerging technologies. cymitquimica.com Its unique combination of a bulky, nonpolar alkyl group and a polar hydroxyl functional group could impart useful properties for specialized applications.

Potential areas for exploration include:

Advanced Materials: As a precursor for polymers or plasticizers. The ester derivatives of this alcohol could be investigated as novel plasticizers for polymers like PVC, potentially offering unique performance characteristics.

Liquid Crystals: The rigid cyclohexyl ring combined with a flexible alkyl chain is a common structural motif in liquid crystal molecules. Derivatives of this compound could be synthesized and investigated for liquid crystalline properties, with potential applications in displays and sensors.

Specialty Coatings and Surfactants: The amphiphilic nature of the molecule could be exploited in the formulation of specialty coatings, where it might act as a leveling agent or co-solvent. Its derivatives could also be explored as non-ionic surfactants.

Energy Storage: The electrochemical stability of cyclohexanol derivatives could be assessed for their potential use as components in electrolyte formulations for batteries or supercapacitors.

The exploration of these new frontiers will require interdisciplinary collaboration and a creative approach to connect the molecular structure of this compound and its derivatives to functional properties relevant to these emerging fields.

Q & A

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.